(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine
Description
Properties
IUPAC Name |
(1S)-1-[4-[(dimethylamino)methyl]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(12)11-6-4-10(5-7-11)8-13(2)3/h4-7,9H,8,12H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXFWYKBVKMVLY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CN(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the phenyl ring or the ethanamine chain, resulting in various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted phenethylamines with different functional groups.
Scientific Research Applications
Pharmacological Applications
- Central Nervous System Stimulant :
- Analgesic Properties :
- Potential Antidepressant Effects :
Synthetic Applications
- Chemical Synthesis :
- Research on Structure-Activity Relationships (SAR) :
Case Studies
- Case Study: Pain Management :
- Case Study: ADHD Treatment :
Regulatory Status
Due to its structural similarity to controlled substances, (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine is subject to regulatory scrutiny. It is classified under various controlled substance lists due to its potential for abuse and dependency, necessitating careful consideration in research and clinical applications .
Mechanism of Action
The mechanism of action of (1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethoxy in , fluoro in ) increase metabolic stability and binding affinity to hydrophobic pockets.
- Bulky substituents (e.g., isopropyl in , iodo in ) may hinder rotational freedom but improve selectivity for sterically constrained targets.
- Chirality : The (S)-enantiomer is predominant in bioactive analogs, suggesting stereoselective interactions .
Functional Group Variations
Dimethylamino Modifications
- Analog: (1S)-2-(Dimethylamino)-N-[(R)-(4-methylphenyl)(2-thienyl)methyl]-2-oxo-1-phenylethanaminium () introduces a thienyl group and oxo modification, which may alter receptor specificity or pharmacokinetics .
Ether-Linked Amines
- Compounds like 3-((1S,2R)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbutyl)phenol () feature dimethylaminoethoxy side chains, which are common in selective estrogen receptor modulators (SERMs) due to their ability to mimic steroid hormone interactions .
Pharmacological and Physicochemical Insights
- Lipophilicity : The trifluoromethoxy and iodo analogs () exhibit higher logP values compared to the target compound, favoring blood-brain barrier penetration.
- Stereochemical Impact : The (S)-configuration in the target compound and analogs (e.g., ) is critical for binding to chiral receptors, as seen in serotonin or dopamine receptor ligands.
Biological Activity
(1S)-1-[4-[(Dimethylamino)methyl]phenyl]ethanamine, commonly referred to as a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a dimethylamino group attached to a phenyl ring, linked to an ethanamine chain. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
The synthesis of this compound typically involves reductive amination of 4-(dimethylamino)benzaldehyde with an amine source, often using reducing agents like sodium borohydride. This method allows for high yields and purity, making it suitable for both laboratory and industrial production.
The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. It is believed to modulate the activity of neurotransmitter systems, influencing pathways associated with mood regulation and cognitive functions. The specific molecular targets include:
- Serotonin receptors : Potential modulation of serotonin levels may impact mood and anxiety disorders.
- Dopamine receptors : Involvement in the dopaminergic system may relate to effects on motivation and reward pathways.
- Acetylcholinesterase inhibition : Preliminary studies suggest that this compound may also exhibit inhibitory activity against cholinergic enzymes, which could have implications for neurodegenerative diseases .
Biological Activity Overview
Research has indicated diverse biological activities associated with this compound, including:
- Antidepressant-like effects : Studies have shown that compounds with similar structures can exhibit antidepressant properties through serotonin reuptake inhibition.
- Neuroprotective effects : Potential protective effects against neurodegeneration have been noted, particularly in models of Alzheimer's disease .
- Antimicrobial activity : Some derivatives have demonstrated antibacterial properties against various strains, suggesting potential applications in treating infections .
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective agents, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated significant reductions in cell death and improvements in cellular viability compared to control groups .
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 0.0039 mg/mL to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
Comparative Analysis
To further understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Notable Mechanism |
|---|---|---|
| 4-(Dimethylamino)methylphenol | Antidepressant | Serotonin reuptake inhibition |
| 4-(Dimethylamino)methylphenylacetate | Neuroprotective | Acetylcholinesterase inhibition |
| 4-(Dimethylamino)methylphenylacetic acid | Antibacterial | Disruption of bacterial cell wall |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
